4-(2,6-Difluorophenyl)-3-fluorobenzoic acid
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Overview
Description
4-(2,6-Difluorophenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted aromatic compounds.
Scientific Research Applications
4-(2,6-Difluorophenyl)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoic acid
- 3,4-Difluorobenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
4-(2,6-Difluorophenyl)-3-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on its aromatic rings. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-2-1-3-10(15)12(9)8-5-4-7(13(17)18)6-11(8)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWZXQHKCNNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689689 |
Source
|
Record name | 2,2',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-74-8 |
Source
|
Record name | 2,2',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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